1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H22FN5O2S and its molecular weight is 463.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Discovery of Potent and Selective Met Kinase Inhibitors
In the discovery of selective Met kinase inhibitors, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified. These compounds showed promise in inhibiting Met-dependent GTL-16 human gastric carcinoma xenograft models, leading to one analogue advancing into phase I clinical trials (Schroeder et al., 2009).
Synthesis of Novel Pyrido[4,3-d]pyrimidines
A study on the synthesis of 4-oxo-N, 2, 6-triphenyl piperidine-3-carboxamides and their derivatives into various pyrido[4,3-d]pyrimidines. This synthesis involved arlyaldehydes, ammonium acetate, and acetoacetanilide (Vijayakumar, Karthikeyan, & Sarveswari, 2014).
Metabolism of Flumatinib in CML Patients
The metabolism of flumatinib, a novel antineoplastic tyrosine kinase inhibitor, was studied in chronic myelogenous leukemia (CML) patients. This study aimed to identify the main metabolic pathways of flumatinib in humans (Gong et al., 2010).
Anti-angiogenic and DNA Cleavage Studies
Novel piperidine-4-carboxamide derivatives were synthesized and their efficacy in inhibiting in vivo angiogenesis was evaluated. These compounds also exhibited DNA cleavage activities, suggesting potential as anticancer agents (Kambappa et al., 2017).
Design of Mycobacterium tuberculosis GyrB Inhibitors
Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and showed promising activity against Mycobacterium tuberculosis, suggesting their potential in treating tuberculosis (Jeankumar et al., 2013).
Properties
IUPAC Name |
1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O2S/c25-19-6-2-1-5-17(19)18-14-33-21-20(18)28-24(29-23(21)32)30-10-7-16(8-11-30)22(31)27-13-15-4-3-9-26-12-15/h1-6,9,12,14,16H,7-8,10-11,13H2,(H,27,31)(H,28,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JODDLLKKTKCZQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CN=CC=C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.